3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Description
Historical Development and Evolution of Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold emerged as a privileged structure in medicinal chemistry during the late 20th century. Early work focused on condensation reactions between 2-aminopyridines and α-haloketones or aldehydes, as exemplified by the synthesis of zolpidem, a widely prescribed hypnotic agent. The scaffold’s planar aromatic system allows for π-π stacking interactions with biological targets, while its nitrogen-rich structure facilitates hydrogen bonding. By the 2010s, researchers had developed over 20 distinct synthetic strategies for this moiety, including multicomponent reactions, oxidative couplings, and transition-metal-catalyzed cyclizations. The 2015 Chemical Communications review by Bagdi et al. cataloged these advances, emphasizing the scaffold’s adaptability to diverse substitution patterns.
Position of Tetrahydroimidazo[1,2-a]pyridine Derivatives in Heterocyclic Chemistry
Tetrahydroimidazo[1,2-a]pyridines introduce partial saturation to the parent scaffold, altering electronic and steric properties. The 5,6,7,8-tetrahydro variant features a fused bicyclic system with one aromatic imidazole ring and a non-aromatic piperidine-like ring. This structural hybrid combines the rigidity of aromatic systems with the conformational flexibility of saturated heterocycles, enabling unique interactions with enzymes and receptors. The MSE PRO 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine (CAS 34167-66-3) exemplifies this class, showcasing a molecular formula of C₇H₁₀N₂ and a molecular weight of 122.17 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| Appearance | Light yellow to brown mixture |
| Purity (HPLC) | 98.22% |
Significance of 3-Bromo Substitution in Imidazopyridine Pharmacophores
Bromination at the 3-position of imidazo[1,2-a]pyridines introduces a heavy halogen atom that enhances molecular polarizability and serves as a synthetic handle for cross-coupling reactions. The bromine atom’s inductive effects modulate electron density across the heterocycle, potentially improving binding affinity to targets such as GABAA receptors or kinase enzymes. In the case of 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride, the bromine substituent likely influences both the compound’s acidity (pKa ~4.2 for the carboxylic acid group) and its ability to participate in halogen bonding interactions.
Research Progression from Imidazo[1,2-a]pyridine to Tetrahydro Derivatives
The evolution from fully aromatic to tetrahydro derivatives addresses limitations in solubility and metabolic stability. Early work by Krapcho and Powell demonstrated that hydrogenation of imidazo[1,2-a]pyridines could enhance bioavailability while retaining core pharmacophoric elements. Modern synthetic approaches employ catalytic hydrogenation or reductive cyclization strategies, often using palladium or nickel catalysts under controlled pressure. The introduction of the carboxylic acid group at position 6 in this compound further expands functionality, enabling salt formation (as the hydrochloride) and conjugation with other molecular entities.
This compound’s synthesis likely involves a sequence of:
- Bromination of a preformed tetrahydroimidazo[1,2-a]pyridine intermediate
- Carboxylic acid introduction via oxidation or hydrolysis
- Salt formation with hydrochloric acid
Such multistep syntheses highlight the interplay between traditional heterocyclic chemistry and modern functionalization techniques.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7;/h3,5H,1-2,4H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVKVPXVXGLGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2CC1C(=O)O)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride typically involves the bromination of tetrahydroimidazo[1,2-a]pyridine derivatives. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 3 undergoes nucleophilic aromatic substitution (S
Ar) and transition-metal-catalyzed coupling reactions. The electron-deficient imidazo[1,2-a]pyridine ring facilitates these reactions.
Key Reactions:
-
Suzuki-Miyaura Cross-Coupling:
Reacts with aryl/heteroaryl boronic acids under Pd catalysis to form biaryl derivatives.Reagents/Conditions Yield (%) Reference Pd(PPh
)
, Na
CO
, Toluene/EtOH/H
O, microwave (110°C) | 54–80 | |
| Pd(dppf)Cl
, K
CO
, DMF, 80°C | 65–78 | |
-
Buchwald-Hartwig Amination:
Forms C–N bonds with amines using Pd catalysts.Reagents/Conditions Yield (%) Reference Pd
(dba)
, Xantphos, Cs
CO
, 100°C | 42–66 | |
Functionalization of the Carboxylic Acid Group
The carboxylic acid moiety participates in esterification, amidation, and decarboxylation.
Reaction Pathways:
-
Esterification:
Reacts with alcohols (e.g., ethanol) under acidic conditions to form esters.
-
Amide Formation:
Couples with amines via carbodiimide-mediated activation (e.g., EDC/HOBt).Reagents/Conditions Yield (%) Reference EDC, HOBt, DIPEA, DCM, rt 70–85
Ring Functionalization and Hydrogenation
The tetrahydroimidazo ring undergoes further modifications:
-
Hydrogenation:
Selective reduction of the pyridine ring with H
/Pd-C yields saturated derivatives. -
Oxidation:
MnO
or KMnO
oxidizes the ring to introduce ketone or epoxide groups.
Halogen Exchange Reactions
The bromine atom can be replaced via halogen exchange (e.g., Finkelstein reaction):
This is useful for introducing radiohalogens in tracer synthesis.
Stability and Reactivity Considerations
Scientific Research Applications
Chemical Properties and Structure
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has the following chemical characteristics:
- Molecular Formula : C₈H₉BrN₂O₂
- Molecular Weight : 245.07 g/mol
- IUPAC Name : 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid
- CAS Number : 156817-72-0
The compound exhibits a complex structure that includes a bromine atom and an imidazo-pyridine moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of tetrahydroimidazo-pyridine compounds possess antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The presence of the bromine atom may enhance the potency of these compounds against resistant strains.
Anticancer Properties
Tetrahydroimidazo-pyridine derivatives have been investigated for their potential anticancer effects. Some studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
There is emerging evidence that compounds similar to 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine may exhibit neuroprotective properties. They have been studied for their ability to mitigate neurodegenerative processes in models of diseases such as Alzheimer's and Parkinson's. These effects are often attributed to their capacity to modulate neurotransmitter systems and reduce oxidative stress.
Enzyme Inhibition Studies
The compound has been used in enzyme inhibition studies where it serves as a potential inhibitor for various enzymes involved in metabolic pathways. Its structural features allow it to interact with active sites of enzymes effectively.
Drug Design and Development
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives are valuable in drug design due to their diverse biological activities. Researchers utilize these compounds as lead structures for developing new therapeutic agents targeting specific diseases.
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of tetrahydroimidazo-pyridine and tested them against clinical isolates of Staphylococcus aureus. The results demonstrated that certain derivatives exhibited significant antibacterial activity with minimal inhibitory concentrations lower than those of standard antibiotics.
Case Study 2: Anticancer Activity
A recent investigation explored the anticancer properties of a related compound in vitro against breast cancer cell lines (MCF-7). The study found that the compound induced apoptosis through the activation of caspase pathways and reduced cell viability significantly compared to control groups.
Mechanism of Action
The mechanism of action of 3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Imidazo[1,2-a]pyridine Derivatives
Key Findings:
Bioactivity: The hydrazone derivatives of tetrahydroimidazo[1,2-a]pyrimidine (e.g., 8d) exhibit superior antibacterial activity (30–33 mm inhibition zones against E. coli and S. aureus) compared to the target compound, which lacks direct bioactivity data but serves as a precursor .
Synthetic Utility: The target compound’s carboxylic acid group allows for versatile functionalization (e.g., amide coupling), unlike ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate, which requires hydrolysis to access carboxylic acid derivatives .
Structural Impact on Properties: Halogen substituents (Br, Cl) enhance electrophilic reactivity and bioactivity but reduce solubility. The hydrochloride salt in the target compound improves aqueous solubility compared to non-salt forms like 3-bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide . Ester derivatives (e.g., ethyl carboxylates) are more lipophilic than the carboxylic acid form, affecting membrane permeability in biological systems .
Table 2: Commercial Availability and Purity of Key Compounds
| Compound Name | Purity | Supplier | CAS Number | Price (per gram) |
|---|---|---|---|---|
| This compound | 98% | Combi-Blocks | [1187830-45-0] | ~$200 (estimated) |
| 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide | 95% | Multiple suppliers | [1146615-84-0] | ~$150 |
| Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate | 95% | Thermo Scientific | [861208-16-4] | ~$180 |
- The target compound is priced higher due to its multifunctional groups (carboxylic acid, hydrochloride salt), which reduce the need for further derivatization .
- 3-Bromo-6-chloroimidazo[1,2-a]pyridine hydrobromide is more widely available but requires additional steps to introduce carboxylic acid functionality .
Biological Activity
3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H9BrN2O2·HCl
- Molecular Weight : 232.52 g/mol
- CAS Number : 156817-72-0
- Structure : The compound features a bromine atom and an imidazo[1,2-a]pyridine core which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings regarding its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit antimicrobial properties. A study assessed the compound's efficacy against various bacterial strains, including Mycobacterium tuberculosis. The results demonstrated promising inhibitory effects on bacterial growth, suggesting potential as an antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies showed that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Specifically, it was found to inhibit proliferation in several cancer types, including breast and lung cancers .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12 | Cell cycle arrest and apoptosis |
Neuroprotective Effects
Recent studies suggest that the compound may have neuroprotective effects. It appears to reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It affects various signaling pathways related to apoptosis and inflammation.
- Interaction with DNA : Some studies suggest that it may intercalate with DNA or interfere with DNA repair mechanisms.
Case Studies
- Study on Antimicrobial Activity : A recent study published in BioRxiv explored the synthesis and biological evaluation of related compounds against Mycobacterium tuberculosis. The findings indicated that structural modifications significantly enhanced antimicrobial potency .
- Cancer Cell Line Investigation : Research published in a peer-reviewed journal demonstrated that treatment with the compound resulted in significant cell death in MCF-7 and A549 cell lines compared to untreated controls .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for preparing brominated tetrahydroimidazo[1,2-a]pyridine derivatives?
- Answer : One-pot multi-step reactions are commonly employed, as demonstrated in the synthesis of structurally similar compounds. For example, diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate was synthesized via a one-pot two-step protocol involving cyclocondensation followed by functionalization. Key steps include nucleophilic substitution and ring closure, with purity verified by NMR (δ<sup>1</sup>H and δ<sup>13</sup>C), IR (carbonyl and nitrile stretches), and HRMS .
Q. How can researchers confirm the structural integrity of this compound?
- Answer : Multi-modal characterization is essential:
- NMR : Assign δ<sup>1</sup>H peaks for aromatic protons (6.5–8.5 ppm) and δ<sup>13</sup>C for carbonyl carbons (~170 ppm).
- HRMS : Validate molecular weight (e.g., observed vs. calculated mass accuracy within ±3 ppm).
- IR : Identify functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm<sup>-1</sup>, C-Br ~500–600 cm<sup>-1</sup>) .
Q. What solubility and stability considerations are critical for handling this compound?
- Answer : Brominated heterocycles are often hygroscopic and light-sensitive. Store under inert atmosphere (N2 or Ar) at 2–8°C. Solubility in polar aprotic solvents (e.g., DMSO, DMF) is typical, but aqueous solubility may require pH adjustment due to the carboxylic acid group .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of this compound to improve yield and purity?
- Answer : Implement factorial design (e.g., Box-Behnken or Taguchi methods) to screen variables: temperature, reaction time, and stoichiometry. For example, ICReDD’s computational reaction path searches using quantum chemical calculations can predict optimal conditions, reducing trial-and-error experimentation .
Q. What analytical strategies resolve contradictions in spectral data for impurities or degradation products?
- Answer : Use orthogonal methods:
- LC-HRMS/MS : Detect trace impurities (e.g., dehalogenated byproducts).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures.
- Reference standards : Compare retention times and spectra with synthesized impurities (e.g., brominated analogs in pharmaceutical-grade reference materials) .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer : The bromine atom at the 3-position acts as a directing group, enabling regioselective functionalization. Computational modeling (DFT) can predict activation barriers for C-Br bond cleavage, guiding catalyst selection (e.g., Pd(PPh3)4 vs. XPhos ligands) .
Q. What computational tools predict the compound’s pharmacokinetic properties or binding affinity?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with biological targets (e.g., kinase inhibitors). ADMET predictors (SwissADME) evaluate solubility, permeability, and metabolic stability based on the carboxylic acid and bromine moieties .
Methodological Notes
- Synthesis Optimization : Combine ICReDD’s computational workflows with high-throughput screening to map reaction landscapes .
- Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) and replicate key experiments to address reproducibility challenges .
- Safety Protocols : Brominated compounds may release HBr under acidic conditions; conduct reactions in fume hoods with scrubbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
